N-(4-chlorobenzoyl)-D-Tryptophan
Description
Structure
3D Structure
Properties
CAS No. |
95672-29-0 |
|---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
(2R)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m1/s1 |
InChI Key |
QJERBBQXOMUURJ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Chlorobenzoyl D Tryptophan and Analogues
Chemical Synthesis Pathways of N-Acyl Tryptophan Derivatives
The fundamental transformation in synthesizing these compounds is the formation of an amide bond between the amino group of tryptophan and a carboxylic acid derivative. This process, known as N-acylation, is a cornerstone of peptide chemistry and has been adapted for creating a wide variety of N-acyl amino acids.
The most direct route to N-(4-chlorobenzoyl)-D-Tryptophan involves the amidation of the D-tryptophan precursor. This is typically achieved through a nucleophilic acyl substitution reaction where the α-amino group of D-tryptophan acts as the nucleophile, attacking an activated acyl compound, such as an acyl chloride or anhydride (B1165640). A common method involves reacting D-tryptophan with 4-chlorobenzoyl chloride in the presence of a base. ontosight.ai The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. The choice of solvent and base is crucial for optimizing the yield and purity of the final product.
Table 1: Typical Reagents for the Amidation of D-Tryptophan
| Component | Example | Role in Reaction |
|---|---|---|
| Amino Acid | D-Tryptophan | Provides the nucleophilic amino group and the core amino acid structure. |
| Acylating Agent | 4-chlorobenzoyl chloride | Provides the acyl group to be transferred to the amino acid. |
| Base | Sodium hydroxide, Triethylamine | Neutralizes the acidic byproduct (e.g., HCl) to facilitate the reaction. |
| Solvent | Water/Dioxane mixture, THF | Dissolves reactants and facilitates the reaction. |
This approach is versatile and can be applied to a wide range of fatty acid chlorides and anhydrides to produce various N-acyl tryptophan derivatives. ontosight.ai
Tryptophan possesses two primary nucleophilic nitrogen atoms: the α-amino group and the indole (B1671886) ring nitrogen (N1). For the synthesis of this compound, acylation must occur selectively at the α-amino group. Under standard acylation conditions (e.g., Schotten-Baumann conditions), the α-amino group is significantly more nucleophilic and basic than the indole nitrogen. The lone pair of electrons on the indole nitrogen contributes to the aromaticity of the ring, making it substantially less reactive towards electrophiles like acyl chlorides. This inherent difference in reactivity allows for highly regioselective Nα-acylation without significant side reactions at the indole nitrogen.
While enzymatic methods, such as those using flavin-dependent halogenases, are known for achieving high regioselectivity in the modification of the tryptophan indole ring, chemical N-acylation relies on this intrinsic nucleophilicity difference. nih.govcapes.gov.br More advanced strategies for modifying other positions on the tryptophan molecule, such as C-H activation, require specific directing groups and catalysts to achieve regiocontrol. chim.itnih.gov
Synthesis of this compound Isomers and Stereoisomers
The synthesis of isomers is essential for probing the structural requirements of biological targets. This includes both stereoisomers (enantiomers and diastereomers) and positional isomers, where the substituent placement is altered.
Stereoisomers : The most direct stereoisomer of this compound is its enantiomer, N-(4-chlorobenzoyl)-L-Tryptophan. This is readily synthesized by employing L-tryptophan as the starting material instead of D-tryptophan, using the same amidation methodologies. The synthesis of all four stereoisomers of related tryptoline (B14887) derivatives has been demonstrated, highlighting the importance of stereochemistry for biological activity. researchgate.net
Positional Isomers : Positional isomers can be created by altering the substitution pattern on either the benzoyl ring or the indole ring. For instance, using 2-chlorobenzoyl chloride or 3-chlorobenzoyl chloride in the acylation step would yield N-(2-chlorobenzoyl)-D-Tryptophan and N-(3-chlorobenzoyl)-D-Tryptophan, respectively. Furthermore, a variety of tryptophan isomers with substitutions at different positions on the indole ring (C2, C4, C5, C6, C7) can be synthesized. nih.gov These isomers are often prepared via more complex routes, such as Negishi cross-coupling reactions of iodoindoles, before the N-acylation step. nih.gov
Table 2: Selected Isomers of this compound and Their Precursors
| Isomer Name | Tryptophan Precursor | Acylating Agent | Isomer Type |
|---|---|---|---|
| N-(4-chlorobenzoyl)-L -Tryptophan | L -Tryptophan | 4-chlorobenzoyl chloride | Stereoisomer (Enantiomer) |
| N-(2 -chlorobenzoyl)-D-Tryptophan | D-Tryptophan | 2 -chlorobenzoyl chloride | Positional Isomer |
| N-(4-chlorobenzoyl)-D-5-bromo tryptophan | D-5-bromo tryptophan | 4-chlorobenzoyl chloride | Positional Isomer (Analogue) |
Derivatization and Structural Modification Approaches for Analogues
Creating analogues of the lead compound is a key strategy in medicinal chemistry to optimize activity and properties. This can be achieved by modifying the acyl group, the tryptophan indole nucleus, or the carboxylic acid moiety.
Modification of the Acyl Group : A wide range of analogues can be synthesized by replacing 4-chlorobenzoyl chloride with other acylating agents. This includes other substituted benzoyl chlorides, aliphatic acyl chlorides, or heterocyclic carboxylic acid chlorides. This allows for the exploration of electronic and steric effects on biological activity.
Modification of the Indole Ring : The tryptophan indole ring can be substituted at various positions. Methods for this include electrophilic substitution to produce 5- and 6-substituted derivatives or palladium-catalyzed C-H activation, which can introduce substituents at positions that are otherwise difficult to functionalize. chim.itcam.ac.uk For example, brominated tryptophans can be prepared and used as precursors. chim.it
Modification of the Carboxylic Acid : The carboxyl group of N-acyl tryptophan can be converted into other functional groups. Standard organic chemistry techniques can transform the carboxylic acid into esters, amides, or acylhydrazones. mdpi.com For instance, multi-step sequences involving esterification, cyclization, and hydrazinolysis have been used to create complex tryptophan derivatives containing acylhydrazone moieties. mdpi.com Late-stage diversification can also be achieved by modifying the tryptophan residue within a peptide sequence. nih.gov
Table 3: Overview of Derivatization and Structural Modification Strategies
| Modification Site | Strategy | Example of Reagents/Methods | Resulting Analogue Type |
|---|---|---|---|
| Acyl Group | Varied Acylation | Benzoyl chloride, Acetyl chloride, Fatty acid chlorides ontosight.ai | Varied N-acyl derivatives |
| Indole Ring | Electrophilic Substitution | Acetic acid/acetic anhydride with substituted indoles cam.ac.uk | 5- or 6-substituted Trp analogues |
| Indole Ring | C-H Activation | Pd(OAc)₂, AgOAc with iodoindoles chim.it | Substituted Trp derivatives |
| Carboxyl Group | Esterification/Amidation | SOCl₂/Methanol mdpi.com, Methylamine researchgate.net | Methyl esters, Amides |
| Carboxyl Group | Hydrazinolysis/Condensation | Hydrazine hydrate, Aldehydes mdpi.comnih.gov | Acylhydrazides, Acylhydrazones |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| D-Tryptophan |
| L-Tryptophan |
| N-acyl tryptophan |
| 4-chlorobenzoyl chloride |
| 2-chlorobenzoyl chloride |
| 3-chlorobenzoyl chloride |
| N-(2-chlorobenzoyl)-D-Tryptophan |
| N-(3-chlorobenzoyl)-D-Tryptophan |
| N-(4-chlorobenzoyl)-L-Tryptophan |
| D-5-bromotryptophan |
| D-7-azatryptophan |
| N,O-diacetyl D,L-serine |
| N-acetyl dehydroalanine |
| Acylhydrazone |
| Sodium hydroxide |
| Triethylamine |
| Tetrahydrofuran (THF) |
| Dioxane |
| Hydrogen chloride (HCl) |
| Acetic acid |
| Acetic anhydride |
| Pd(OAc)₂ (Palladium(II) acetate) |
| AgOAc (Silver acetate) |
| SOCl₂ (Thionyl chloride) |
Molecular Interactions and Mechanistic Investigations
Cholecystokinin (B1591339) Receptor Antagonism Studies
N-(4-chlorobenzoyl)-D-Tryptophan has been identified as a specific antagonist of cholecystokinin (CCK) receptors. Its antagonistic properties have been explored through various in vitro studies, which have shed light on its binding affinity, mechanism of action, and influence on cellular signaling pathways.
Research has demonstrated that N-acyl derivatives of tryptophan, including the L-enantiomer of the compound of interest, N-p-chlorobenzoyl-L-tryptophan (benzotript), function as specific cholecystokinin receptor antagonists. nih.gov Crucially, studies have shown that native and N-acyl derivatives of D-tryptophan are equipotent with their corresponding L-tryptophan counterparts in their ability to antagonize cholecystokinin receptors. nih.gov This indicates that this compound shares the same potency as its more commonly cited L-form.
The affinity of these tryptophan derivatives for the cholecystokinin receptor is significantly influenced by the nature of the N-acyl group. For L-tryptophan derivatives, a more hydrophobic N-acyl moiety correlates with a greater affinity for the receptor. nih.gov The relative potencies of various N-acyl derivatives of L-tryptophan in functioning as CCK receptor antagonists have been established, which can be extrapolated to their D-enantiomers. nih.gov
Table 1: Relative Potency of Tryptophan Derivatives as CCK Receptor Antagonists
| Compound | Relative Potency |
|---|---|
| Carbobenzoxy-L-tryptophan | > |
| Benzotript (B1666689) (N-p-chlorobenzoyl-L-tryptophan) | > |
| Benzoyl-L-tryptophan | = |
| Butyloxycarbonyl-L-tryptophan | > |
| Acetyl-L-tryptophan | > |
| L-tryptophan |
Data derived from structure-function studies of N-acyl derivatives of tryptophan. nih.gov The D-tryptophan derivatives were found to be equipotent.
Studies utilizing dispersed pancreatic acini have elucidated the mechanism of action for tryptophan-based CCK antagonists. The inhibition of cholecystokinin's effects by these compounds, including butyloxycarbonyl-L-tryptophan as a representative example, has been characterized as specific, competitive, and fully reversible. nih.gov This competitive antagonism is demonstrated by the ability of these compounds to inhibit the binding of 125I-labeled cholecystokinin to pancreatic acini. nih.gov The antagonistic action is directly correlated with the compound's ability to block the binding of CCK to its receptor, thereby preventing the initiation of a physiological response.
The antagonism of the cholecystokinin receptor by N-acyl tryptophan derivatives leads to the modulation of downstream signaling pathways. In pancreatic acini, these antagonists have been shown to inhibit cholecystokinin-stimulated amylase secretion and the outflux of 45Ca. nih.gov There is a strong correlation between a compound's ability to inhibit these functional responses and its capacity to inhibit the binding of radiolabeled cholecystokinin to its receptors on pancreatic acini. nih.gov This demonstrates that by blocking the receptor, this compound effectively prevents the intracellular signaling events, such as calcium mobilization, that are necessary for cellular responses like enzyme secretion.
Interactions with Specific Enzyme Systems
Based on the conducted search of scientific literature, there is no available research detailing the interactions of this compound with the specified enzyme systems.
No studies were found that investigated the potential for this compound to act as an inhibitor of glycosidases such as β-D-galactosidase or β-D-glucosidase.
There is no available research in the searched scientific literature regarding the inhibitory effects of this compound on cholinesterases.
Kinase Activity Modulation
While direct studies on the modulation of Microtubule Affinity-Regulating Kinase 4 (MARK4) and PI3Kα by this compound are not extensively detailed in the provided information, the broader context of kinase modulation is relevant. For instance, MARK4, a member of the microtubule affinity-regulating kinase family, is involved in diverse physiological processes. nih.gov Research has shown that MARK4 can promote oxidative stress and mitochondrial dysfunction by activating NF-κB and inhibiting AMPK pathways in certain cell types. nih.govnih.gov The modulation of such kinases is a critical area of investigation for understanding cellular signaling pathways.
Investigation of Tryptophanase and Transamination Pathway Interference
The structural similarity of this compound to tryptophan suggests potential interactions with enzymes involved in tryptophan metabolism. While specific studies on its interference with tryptophanase and transamination pathways are not available in the provided search results, the general importance of tryptophan in biological systems is well-established. Tryptophan is a crucial amino acid for maintaining the structure and interactions of proteins, particularly within membrane environments. mdpi.com Its unique properties allow it to participate in various noncovalent interactions. mdpi.com
Protein Binding Studies and Interaction Profiling
The binding of this compound to various proteins has been a significant area of study, providing insights into its potential biological roles.
Binding to Gastrin-Binding Protein and Related Research Targets
This compound, referred to as the D-isomer of benzotript, has been investigated for its ability to bind to the gastrin-binding protein. nih.gov Studies have shown that its affinity for this protein is similar to that of its L-isomer, benzotript. nih.gov The gastrin-binding protein is considered a potential target for the antiproliferative effects of certain cholecystokinin (CCK) receptor antagonists. nih.gov The relatively low affinity of benzotript and its D-isomer has prompted the search for more potent inhibitors of the gastrin-binding protein. nih.gov
Analysis of Binding to ATP-Binding Sites of Enzymes
The interaction of tryptophan derivatives with ATP-binding sites of enzymes is a key area of research. For example, studies on the protein histidine kinase CheA have utilized tryptophan substitutions near the ATP-binding pocket to monitor the dynamics of nucleotide binding and conformational changes. nih.gov While direct analysis of this compound binding to ATP sites is not detailed, the principles from such studies are applicable. The binding of molecules to the ATP-binding site can be influenced by various factors, including the presence of metal ions like Mg2+, and can induce conformational changes in the enzyme. nih.gov
Non-Covalent Interactions with Biomolecules (e.g., DNA, BSA) via in silico and Spectroscopic Methods
The non-covalent interactions of small molecules with biomacromolecules like DNA and bovine serum albumin (BSA) are fundamental to understanding their biological activity. rsc.orgnih.gov Spectroscopic techniques, such as fluorescence spectroscopy, are commonly employed to study these interactions. dergipark.org.trresearchgate.net For instance, the quenching of BSA's intrinsic fluorescence, which arises from its tryptophan residues, can indicate the binding of a compound. dergipark.org.trresearchgate.netrsc.org These studies can determine binding constants, the number of binding sites, and the nature of the binding forces, which are often hydrophobic. researchgate.net
Table 1: Investigated Interactions of this compound and Related Compounds
| Interacting Molecule | Method of Investigation | Key Findings |
|---|---|---|
| Gastrin-Binding Protein | Inhibition of iodinated gastrin binding | The D-isomer of benzotript shows affinity similar to the L-isomer. nih.gov |
| ATP-Binding Sites | Fluorescence spectroscopy (with tryptophan-substituted enzymes) | Nucleotide binding can induce conformational changes and is sensitive to metal ions. nih.gov |
Advanced Mechanistic Investigations at the Cellular Level
Further research at the cellular level is crucial to fully elucidate the mechanisms of action of this compound. Such studies would build upon the foundational knowledge of its molecular interactions and protein binding profiles to understand its effects within a complex biological system.
Elucidation of Cellular Uptake Pathways and Intracellular Trafficking
The entry of tryptophan and its derivatives into cells is a regulated process. Mammalian cells cannot synthesize L-tryptophan and must transport it across the cell membrane. nih.gov The primary route for large hydrophobic amino acids like tryptophan is the System L transporter. nih.gov However, this system is not selective for tryptophan alone. nih.gov
A high-affinity tryptophan uptake system, distinct from System L, has been identified and is particularly active in human interferon (IFN)-γ-treated and indoleamine 2,3-dioxygenase 1 (IDO1)-expressing cells. nih.gov This specialized system is highly selective for tryptophan, with an affinity in the nanomolar range. nih.gov Research suggests that tryptophanyl-tRNA synthetase (TrpRS) plays a role in facilitating this high-affinity uptake. nih.gov
Further complicating the cellular entry landscape is the involvement of scavenger receptors. These are a superfamily of membrane proteins that mediate the endocytosis of a wide variety of molecules. nih.gov For instance, in Atlantic cod, endocardial endothelial cells are major carriers of scavenger receptors and are highly efficient at endocytosing and degrading scavenger receptor ligands. nih.gov In the context of the Drosophila airways, a scavenger receptor from the class B family, a homolog of human CD36, is involved in the internalization of luminal proteins through clathrin-independent endocytosis. nih.gov While direct evidence for this compound uptake via these specific scavenger receptors is not detailed, the known function of these receptors in internalizing various molecules, including modified proteins, suggests a potential pathway for cellular entry that warrants further investigation. nih.govnih.gov
Exploration of Radical Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism. masterorganicchemistry.commsu.edu The first, and slower, step involves the attack of the aromatic ring's π-electrons on the electrophile, which disrupts the ring's aromaticity and forms a positively charged carbocation intermediate known as an arenium ion or σ-complex. wikipedia.orgmasterorganicchemistry.commsu.edu In the second, faster step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.commsu.edu
Several types of EAS reactions are well-established, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The specific electrophile in these reactions is often generated with the help of a catalyst. msu.edu For instance, in Friedel-Crafts acylation, a strong Lewis acid like aluminum trichloride (B1173362) is typically used. wikipedia.org
While the two-step mechanism is common, some nucleophilic aromatic substitutions, a related class of reactions, can proceed through a concerted mechanism (cS_NAr) that does not require the strong activating groups typically needed for the classical stepwise pathway. nih.gov In the context of radical reactions, the formation of radical intermediates can also lead to substitution on aromatic rings. For example, the photoinduced electron transfer from tryptophan to ketoprofen (B1673614) can generate a ketyl radical. dntb.gov.ua This radical formation can lead to subsequent reactions, such as the oxidation of membrane lipids. dntb.gov.ua The benzenonium ion intermediate in electrophilic aromatic substitution is stabilized by resonance and typically reacts by losing a proton to reform the stable aromatic ring. msu.edu
Stereochemical Influences on Molecular Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity and molecular interactions.
Comparative Analysis of D- and L-Isomer Binding and Activity Profiles
The chirality of amino acids, existing as D- and L-isomers, can lead to different biological effects. For instance, in studies of the herbicidal activity of common amino acids, the D- and L-isomers of tryptophan exhibited different levels of toxicity against certain plants. nih.gov D-tryptophan was found to be more effective at inhibiting root elongation in Amaranthus tricolor compared to the L-isomer or a racemic mixture. nih.gov This enantioselective effect highlights that the spatial arrangement of the molecule influences its interaction with biological targets. nih.gov
In the context of molecular binding, computational studies have shown that the L- and D-enantiomers of dansylated tryptophan bind differently to a chiral molecular micelle, poly(SULV). nih.gov The L-isomer of Dansyl-Tryptophan was found to bind more strongly to the micelle than the D-isomer, which is consistent with experimental observations from micellar electrokinetic chromatography. nih.gov The study identified different preferential binding pockets within the micelle for each enantiomer, with Dansyl-(L)-Tryptophan favoring one pocket and Dansyl-(D)-Tryptophan another. nih.gov This difference in binding affinity and location is attributed to the specific hydrogen bonding interactions formed between each enantiomer and the chiral selector. nih.gov
Similarly, studies on the interaction of S-ketoprofen with tryptophan enantiomers in phospholipid membranes revealed stereoselectivity. nih.gov Molecular dynamics simulations showed that L-Tryptophan is predominantly located within the lipid bilayer, while D-Tryptophan can leave the bilayer more freely, indicating a lower affinity of the D-isomer for the membrane. nih.gov
| System | D-Isomer Behavior | L-Isomer Behavior | Key Finding | Reference |
|---|---|---|---|---|
| Herbicidal Activity (Amaranthus tricolor) | More potent inhibitor of root growth (57% inhibition) | Less potent inhibitor of root growth (28% inhibition) | Enantioselective toxicity, D-form is more active. | nih.gov |
| Binding to poly(SULV) Micelle | Weaker binding, prefers pocket two. Binding free energy: -13.6408 kJ·mol⁻¹ | Stronger binding, prefers pocket three. Binding free energy: -21.3329 kJ·mol⁻¹ | L-isomer binds more strongly due to different hydrogen bonding. | nih.gov |
| Interaction with Phospholipid Membrane (in presence of S-ketoprofen) | Less affinity for the lipid membrane, leaves the bilayer more freely. | Predominantly located inside the lipid bilayer. | Stereoselective interaction with the lipid membrane. | nih.gov |
Role of Chiral Configuration in Photoinduced Interactions
The chiral configuration of molecules also plays a critical role in their interactions upon exposure to light. Studies using a model system linking ketoprofen and tryptophan have shown that the efficiency of photoinduced processes, such as resonance energy transfer (RET) and electron transfer (ET), is dependent on the stereochemistry of the molecule. dntb.gov.uanih.govnih.gov
In these dyad systems, the quenching of tryptophan's excited state occurs through both RET and ET. nih.govnih.gov While the ET efficiency was found to be identical for the (S,R)- and (R,S)-enantiomers, the efficiency of RET differed by a factor of 1.6. nih.govnih.gov Furthermore, the "homo" (S,S)-configuration showed a significantly different electron transfer efficiency compared to the "hetero" (R,S)- and (S,R)-configurations. nih.gov This indicates that changing the configuration at one of the two chiral centers can alter the reactivity of the molecule in terms of excited-state quenching. nih.gov The differences in activity between isomers in such systems are likely due to the specifics of their interaction with other chiral particles, such as amino acid residues in receptor active sites. nih.gov
Structure Activity Relationship Sar Investigations
Influence of the 4-chlorobenzoyl Moiety on Molecular Activity
The 4-chlorobenzoyl moiety is a crucial determinant of the molecular activity of N-(4-chlorobenzoyl)-D-tryptophan. The nature and position of the substituent on the benzoyl ring significantly influence the compound's potency. For instance, in the context of cholecystokinin (B1591339) receptor antagonists, the N-p-chlorobenzoyl-L-tryptophan, known as benzotript (B1666689), is a specific antagonist. nih.gov
The substitution on the benzoyl ring affects the electronic and steric properties of the molecule, which in turn dictates its binding affinity to the target receptor. The presence of a halogen, such as chlorine, in the para position of the benzoyl ring is a key feature for potent antagonist activity. nih.govresearchgate.net This suggests that an electron-withdrawing group at this position enhances the interaction with the receptor.
In a related series of compounds, the introduction of a methyl group on the nitrogen atom at the 4-position and modifications of the substituent at the 5-position of a 4-amino-5-chloro-2-methoxybenzoyl moiety led to a significant increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov Specifically, 5-chloro, 5-bromo, and 5-iodo analogues demonstrated much higher affinity for the dopamine D2 receptor compared to metoclopramide. nih.gov This highlights the importance of the type and position of halogen substitution on the benzoyl ring for receptor affinity.
Systematic Variations of N-Acyl Groups and Their Effects on Target Affinity
Systematic variations of the N-acyl group have demonstrated that this part of the molecule is a key determinant of antagonist affinity for the cholecystokinin receptor. nih.gov The hydrophobicity of the N-acyl moiety is directly correlated with the binding affinity of the tryptophan derivative. nih.gov
Research on various N-acyl derivatives of L-tryptophan has established a clear hierarchy of potency as cholecystokinin receptor antagonists. nih.gov The following table illustrates the relative potencies of different N-acyl groups:
| N-Acyl Group | Relative Potency as CCK Receptor Antagonist |
| Carbobenzoxy | > |
| Benzotript (N-p-chlorobenzoyl) | > |
| Benzoyl | = |
| Butyloxycarbonyl | = |
| Acetyl | > |
| Unsubstituted (L-tryptophan) | |
| Data sourced from a study on dispersed pancreatic acini. nih.gov |
This trend underscores that larger, more hydrophobic N-acyl groups generally lead to higher affinity for the cholecystokinin receptor. The diverse functions of N-acyl amino acids as signaling molecules in various biological systems further highlight the importance of the N-acyl group in determining the pharmacological profile of these compounds. nih.gov
Stereochemical Contributions to Structure-Activity Relationships
Stereochemistry plays a vital role in the SAR of this compound and its analogues. For cholecystokinin receptor antagonism, both N-acyl derivatives of D-tryptophan and L-tryptophan have been found to be equipotent. nih.gov This suggests that for this particular target, the stereocenter of the tryptophan residue may not be a primary determinant of binding affinity.
However, in other systems, stereochemistry can dramatically alter the pharmacological profile. For example, the optical resolution of a benzamide (B126) derivative, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, resulted in a significant divergence in activity. The (R)-enantiomer displayed strong affinity for both dopamine D2 and serotonin (B10506) 5-HT3 receptors, while the (S)-enantiomer was a potent and selective serotonin 5-HT3 receptor antagonist. nih.gov This illustrates that the three-dimensional arrangement of the molecule can be critical for its interaction with specific receptor subtypes.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that mathematically correlate the chemical structure of a compound with its biological activity. wikipedia.orglongdom.org These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. longdom.org
The development of QSAR models involves generating molecular descriptors that represent the physicochemical properties of the compounds, such as lipophilicity (log K(ow)), electronic effects (Hammett constants), and steric parameters. nih.gov These descriptors are then used to build a mathematical model, often through multiple linear regression (MLR) or more advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
For a series of chlorophenols, QSAR models revealed that the n-octanol/water partition coefficient (log K(ow)) and the perimeter of the efficacious section were dominant factors in determining toxicity. nih.gov Similarly, a field-based qualitative SAR model was developed to identify natural compounds as DPP-4 inhibitors, defining key molecular features such as shape, hydrophobic regions, and electrostatic properties. mdpi.com While a specific QSAR model for this compound is not detailed in the provided search results, the principles of QSAR are directly applicable to understanding and predicting the activity of this and related compounds based on their structural features.
Computational and Theoretical Studies
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-target interactions and for estimating the strength of this association.
While specific docking studies for N-(4-chlorobenzoyl)-D-Tryptophan are not extensively detailed in published literature, its L-stereoisomer, N-p-chlorobenzoyl-L-tryptophan (Benzotript), is a known antagonist of the cholecystokinin (B1591339) (CCK) receptor. nih.gov This makes the CCK receptor a primary target for theoretical docking studies with the D-isomer.
The process involves preparing a 3D model of the this compound ligand and a high-resolution crystal structure of the target receptor. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field. The resulting ligand-target complex model predicts the most stable binding mode, which is essential for further analysis. Such an analysis would explore how the compound fits within the binding pocket and which specific interactions stabilize the complex.
Following the prediction of the ligand-target complex, a detailed analysis is performed to identify the specific amino acid residues within the binding pocket that form key interactions with this compound. The molecule's distinct chemical moieties suggest several potential interactions that would be investigated. In silico studies on tryptophan have previously highlighted its ability to interact with bitter taste receptors, demonstrating the importance of its structural epitopes in molecular recognition. nih.gov
Potential Interactions for this compound:
Hydrogen Bonds: The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The carboxylic acid group also provides sites for hydrogen bonding.
Pi-Interactions: The indole (B1671886) ring of the tryptophan moiety and the chlorophenyl ring are capable of forming pi-pi stacking or T-stacking interactions with aromatic residues in the binding pocket, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The 4-chlorophenyl group provides a significant hydrophobic region that can interact favorably with nonpolar residues like leucine, valine, and isoleucine within the target's binding cavity.
Halogen Bonds: The chlorine atom on the benzoyl group may participate in halogen bonding, an often-underappreciated but significant non-covalent interaction.
Below is a table summarizing the potential interactions based on the compound's structure.
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |
| Indole Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp, His |
| 4-Chlorophenyl Group | Hydrophobic, Halogen Bond | Leu, Val, Ile, Ala, Met |
| Amide Linkage | Hydrogen Bond (Donor & Acceptor) | Ser, Thr, Asn, Gln, Asp, Glu |
| Carboxylic Acid | Hydrogen Bond, Ionic Interaction | Arg, Lys, His, Ser |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic view than the static picture offered by molecular docking. An MD simulation of an this compound-receptor complex would reveal the stability of the predicted binding pose and illuminate the conformational flexibility of both the ligand and the protein. Studies on related molecules, such as the N-acetyl-tryptophan-amide (NATA) dipeptide, have utilized MD to analyze reorientational dynamics and the influence of the solvent environment on peptide structure. aip.org
Key analyses from an MD simulation would include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the complex, the RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD indicates that the complex has reached equilibrium and the binding pose is maintained.
Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid. High RMSF values in certain loops of the receptor upon ligand binding might indicate an induced-fit mechanism.
Free Energy Calculations for Ligand Binding
To obtain a quantitative estimate of the binding affinity, free energy calculations are performed on the trajectories generated from MD simulations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These calculations provide a more rigorous prediction of the binding free energy (ΔG_bind) than the scoring functions used in docking. A more negative ΔG_bind value suggests a stronger and more favorable interaction between the ligand and its target. This would be instrumental in comparing the binding affinity of this compound with other potential inhibitors or its L-stereoisomer.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of a molecule. For this compound, DFT calculations would provide fundamental insights into its intrinsic properties, independent of a biological receptor.
Key parameters derived from DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic) regions, such as around the carbonyl and carboxylic oxygen atoms, and electron-poor (electrophilic) regions. This map is invaluable for understanding and predicting non-covalent interactions like hydrogen bonding.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential steric and electronic features required for a molecule to interact with a specific target. A pharmacophore model for this compound would be constructed based on its key chemical features. Research on other tryptophan derivatives has successfully used pharmacophore modeling to guide the synthesis of new enzyme inhibitors. researchgate.net
The key features of an this compound pharmacophore would likely include:
| Pharmacophore Feature | Corresponding Chemical Moiety |
| Aromatic Ring | Indole Ring |
| Aromatic Ring / Hydrophobic Group | 4-Chlorophenyl Group |
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Amide C=O |
| Negative Ionizable | Carboxylic Acid |
Once developed, this 3D pharmacophore model can be used as a query for virtual screening of large chemical databases. This process rapidly identifies other molecules, potentially with different chemical scaffolds, that possess the same essential features and are therefore likely to bind to the same biological target, accelerating the discovery of novel lead compounds.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods are indispensable for the separation, identification, and quantification of N-(4-chlorobenzoyl)-D-Tryptophan, ensuring the integrity of research findings.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. Commercial preparations of the related compound, 4-Chlorobenzoyl-L-tryptophan calcium salt, specify a purity of ≥98.0% as determined by HPLC, highlighting the method's importance in quality control. vwr.com
In a typical HPLC analysis of tryptophan derivatives, a reversed-phase column, such as a C18 column, is employed. scielo.brnih.gov The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through the column. The mobile phase often consists of a mixture of an aqueous buffer, like sodium acetate (B1210297), and an organic solvent, such as acetonitrile (B52724). scielo.br The ratio of these components can be adjusted to optimize the separation, with higher concentrations of acetonitrile generally leading to shorter retention times. scielo.br For instance, a mobile phase composed of 5 mM sodium acetate and acetonitrile (92:8, v/v) has been successfully used for the analysis of tryptophan. scielo.br
Detection is commonly performed using an ultraviolet (UV) detector. scielo.brescholarship.org Tryptophan and its derivatives exhibit strong UV absorbance, with a characteristic absorption maximum around 280 nm due to the indole (B1671886) ring. tufts.eduyoutube.com However, other wavelengths, such as 220 nm or 267 nm, can also be utilized for detection. scielo.brnih.gov Quantitative analysis is achieved by creating a standard curve from solutions of known concentrations and comparing the peak area of the analyte to this curve. escholarship.org This method has been shown to be precise, accurate, and reliable for the quantification of tryptophan and its metabolites in various samples. scielo.br
Table 1: Representative HPLC Parameters for Tryptophan Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Column | C18 (150 x 4.6 mm) | scielo.br |
| Mobile Phase | 5 mM Sodium Acetate:Acetonitrile (92:8, v/v) | scielo.br |
| Flow Rate | 1.0 mL/min | scielo.br |
| Detection | UV at 267 nm | scielo.br |
| Run Time | 6 min | scielo.br |
Capillary electrophoresis (CE) is a powerful technique for the enantioseparation of chiral molecules like this compound. The separation of enantiomers is critical in pharmaceutical and biological research, as different enantiomers can exhibit distinct biological activities. In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary tube.
For the chiral separation of tryptophan and its analogues, chiral selectors are added to the background electrolyte. nih.govnih.gov Cyclodextrins (CDs) and their derivatives are widely used chiral selectors due to their ability to form inclusion complexes with the enantiomers to varying extents, leading to different electrophoretic mobilities. nih.govnih.gov For instance, β-cyclodextrin and its sulfopropylated derivatives have been successfully employed for the enantioseparation of β-substituted tryptophan analogues. nih.gov The choice of the cyclodextrin, its concentration, the pH of the buffer, and the applied voltage are all critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov Chiral ionic liquids have also been used in conjunction with cyclodextrins to enhance enantioselectivity. nih.govnih.gov
A typical setup for the enantioseparation of tryptophan derivatives might involve a background electrolyte containing sodium tetraborate (B1243019) buffer at a specific pH, with β-cyclodextrin and a chiral ionic liquid as selectors. nih.gov The separation can be achieved in a relatively short time, often less than 10 minutes, with high separation efficiencies. nih.gov
Spectroscopic Approaches for Interaction Studies
Spectroscopic techniques provide invaluable insights into the structural features of this compound and its interactions with other molecules at an atomic level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H NMR provides detailed information about the chemical environment of each proton in the molecule.
A ¹H NMR spectrum of the related N(alpha)-(p-chlorobenzoyl)-L-tryptophan calcium salt in DMSO-d6 shows distinct signals for the protons of the indole ring, the aromatic chlorobenzoyl group, and the amino acid backbone. chemicalbook.com The chemical shifts of these protons are sensitive to the molecule's conformation and its interactions with the solvent or other molecules. For example, the proton of the indole nitrogen (H-1) typically appears at a downfield chemical shift, around 10.73 ppm, indicating its involvement in hydrogen bonding. chemicalbook.com Protons on the chlorobenzoyl ring appear in the aromatic region, while the alpha-proton of the tryptophan backbone is observed further upfield. chemicalbook.com
Conformational analysis of peptides containing tryptophan residues often involves the use of advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to determine through-space proximities between protons. nih.gov These data, along with coupling constants, can be used to define the preferred conformation of the molecule in solution. nih.gov Such studies are crucial for understanding how this compound might bind to a biological target, as the conformation of the molecule can significantly influence its binding affinity and specificity.
Table 2: ¹H NMR Chemical Shift Assignments for N(alpha)-(p-chlorobenzoyl)-L-Tryptophan Calcium Salt in DMSO-d6
| Assignment | Chemical Shift (ppm) | Source |
|---|---|---|
| A | 10.73 | chemicalbook.com |
| B | 8.41 | chemicalbook.com |
| C | 7.844 | chemicalbook.com |
| D | 7.523 | chemicalbook.com |
| E | 7.423 | chemicalbook.com |
| F | 7.271 | chemicalbook.com |
| G | 7.195 | chemicalbook.com |
| J | 6.982 | chemicalbook.com |
| K | 6.835 | chemicalbook.com |
| L | 4.732 | chemicalbook.com |
| M | 3.48 | chemicalbook.com |
| N | 3.26 | chemicalbook.com |
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. In the context of this compound, MS is essential for confirming its molecular weight and for studying its fragmentation patterns, which can provide structural information.
When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like tryptophan derivatives, as it typically produces intact molecular ions. nih.gov However, in-source collision-induced dissociation can lead to fragmentation, providing valuable structural information. nih.gov
The fragmentation of tryptophan and its metabolites has been studied in detail. tufts.edunih.gov Common fragmentation pathways involve the loss of small neutral molecules or cleavage of the amino acid side chain. For example, the fragmentation of tryptophan can lead to characteristic ions that can be monitored in tandem mass spectrometry (MS/MS) experiments for highly sensitive and specific quantification. nih.gov In studies involving the interaction of this compound with peptides or proteins, MS can be used to identify modifications to the protein, such as the covalent attachment of the compound to specific amino acid residues.
Table 3: Common Mass Spectrometry Fragments of Tryptophan
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Source |
|---|---|---|---|
| 205.1 | 188.0 | Loss of NH₃ | nih.gov |
| 205.1 | 146.2 | Cleavage of the side chain | nih.gov |
| 205.1 | 132.2 | Indole ring fragment | nih.gov |
| 205.1 | 118.1 | Further fragmentation | nih.gov |
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are valuable tools for studying the interactions of this compound with biomolecules, particularly in elucidating binding modes.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The indole ring of the tryptophan moiety in this compound has a characteristic UV absorption spectrum with maxima typically around 220 nm and 280 nm. sielc.comresearchgate.net Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity, upon interaction with another molecule can indicate binding. researchgate.net These changes can provide initial evidence of an interaction and can be used to determine binding constants.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the chiral environment of chromophores. The tryptophan residue is a major contributor to the near-UV CD spectrum of proteins. nih.gov The CD spectrum of this compound itself will be influenced by its chiral center. More importantly, when it binds to a macromolecule like a protein or DNA, changes in the CD spectrum of either the compound or the macromolecule can provide information about the binding mode and any conformational changes that occur upon binding. For instance, induced CD signals in the region of the compound's absorption can indicate that it is bound in a chiral environment. researchgate.net Conversely, changes in the far-UV CD spectrum of a protein, which reflects its secondary structure, can suggest that the binding of this compound induces conformational changes in the protein. nih.gov
Fluorescence Spectroscopy for Protein-Ligand Binding Affinity Determination
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to proteins. This method relies on the intrinsic fluorescence of tryptophan residues within a protein or the fluorescence of the ligand itself. When a ligand such as this compound binds to a protein, it can cause a change in the local environment of the protein's tryptophan residues, leading to a quenching or enhancement of their fluorescence.
The principle of fluorescence quenching can be used to determine the binding affinity between a protein and a ligand. In a typical experiment, the protein solution is titrated with increasing concentrations of the ligand. The decrease in the protein's intrinsic tryptophan fluorescence is measured at each ligand concentration. This data can then be used to calculate the binding constant (K_a) and the number of binding sites (n), which are crucial parameters for understanding the strength and stoichiometry of the interaction.
While specific studies detailing the use of fluorescence spectroscopy to determine the binding affinity of this compound to specific proteins are not widely available in the public domain, the methodology is well-established for other tryptophan derivatives and small molecules. The presence of the tryptophan moiety in this compound itself, in addition to the intrinsic tryptophans of a target protein, could offer unique experimental design possibilities, though careful selection of excitation and emission wavelengths would be necessary to distinguish between the fluorescence of the ligand and the protein.
Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of a Protein with this compound
| [this compound] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 98.5 |
| 2 | 85.2 |
| 4 | 73.1 |
| 6 | 62.5 |
| 8 | 54.3 |
| 10 | 47.8 |
| 12 | 42.1 |
| 14 | 37.9 |
| 16 | 34.5 |
| 18 | 31.8 |
| 20 | 29.5 |
Note: This table is for illustrative purposes to demonstrate the type of data generated in a fluorescence quenching experiment and is not based on actual experimental results for this compound.
Biosensor Applications for Molecular Detection and Interaction Kinetics
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. For a molecule like this compound, a biosensor could be developed for its specific and sensitive detection. Such a biosensor would typically involve the immobilization of a biological recognition element, such as a protein or an antibody that specifically binds to this compound, onto a transducer surface.
The interaction between the immobilized biomolecule and this compound in a sample would generate a measurable signal. Various transduction methods could be employed, including electrochemical, optical, or piezoelectric techniques. For instance, an electrochemical biosensor might measure changes in current or potential upon the binding of the ligand, while an optical biosensor could detect changes in absorbance, fluorescence, or surface plasmon resonance.
Beyond simple detection, biosensors can provide valuable data on the kinetics of the interaction, including the association rate constant (k_on) and the dissociation rate constant (k_off). This information is vital for a detailed understanding of the binding dynamics.
Research into biosensors for tryptophan and its derivatives is an active field. nih.gov For example, engineered transcriptional regulators have been used to create biosensors for tryptophan. nih.gov While specific biosensors designed exclusively for this compound are not prominently documented, the principles underlying the development of biosensors for similar molecules are well-established and could be adapted for this specific compound. The development of such a biosensor would be valuable for applications ranging from pharmaceutical analysis to environmental monitoring.
Table 2: Potential Characteristics of a Biosensor for this compound
| Parameter | Potential Value |
| Analyte | This compound |
| Biological Recognition Element | Specific antibody or binding protein |
| Transduction Method | Surface Plasmon Resonance (SPR) |
| Limit of Detection (LOD) | Low nanomolar range |
| Dynamic Range | 0.1 nM - 1 µM |
| Response Time | < 5 minutes |
Note: This table presents hypothetical performance characteristics for a potential biosensor and is not based on an existing device for this compound.
Future Research Directions and Research Avenues
Exploration of Novel Biological Targets for N-(4-chlorobenzoyl)-D-Tryptophan
While initial studies may have focused on specific enzymes or receptors, the vast and complex landscape of cellular signaling pathways presents numerous opportunities for identifying novel biological targets for this compound. Future research should systematically investigate interactions with a broader range of proteins. A key area of interest lies within the tryptophan metabolic pathways. For instance, the discovery of indoleamine 2,3-dioxygenase 2 (IDO2) as a preferential target for the D-tryptophan derivative D-1-methyl-tryptophan suggests that other enzymes involved in tryptophan catabolism could also be modulated by this compound. nih.gov
Furthermore, given the role of tryptophan metabolites in immunity, exploring targets within immune cells is a promising avenue. nih.gov Research could focus on identifying interactions with receptors and signaling proteins in T-cells, dendritic cells, and macrophages, which are known to be influenced by tryptophan derivatives. nih.gov High-throughput screening assays, coupled with proteomic approaches, can be employed to uncover these novel interactions and elucidate their functional consequences.
Advanced Synthetic Strategies for Complex Analogues and Probes
To further probe the structure-activity relationships and develop compounds with enhanced potency and selectivity, the development of advanced synthetic strategies is crucial. Future synthetic efforts should focus on creating a diverse library of this compound analogues. This can be achieved through the exploration of novel catalytic methods and the use of innovative building blocks. For example, enzymatic synthesis using engineered tryptophan synthase (TrpB) has shown promise for the production of various tryptophan analogues and could be adapted for the synthesis of complex derivatives of this compound. nih.gov
Another promising approach is the use of chiral auxiliary-facilitated Strecker amino acid synthesis, which provides a robust method for generating optically pure tryptophan analogues. rsc.org The development of such strategies will not only facilitate the synthesis of novel drug candidates but also enable the creation of sophisticated molecular probes. These probes, incorporating functionalities such as fluorescent tags or photoaffinity labels, would be invaluable tools for target identification and validation studies.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in deciphering the compound's mechanism of action. nih.govnih.gov By simultaneously analyzing changes across these different molecular layers in response to treatment with this compound, researchers can construct detailed network models of the compound's effects.
This multi-omics approach can help in identifying not only the primary target but also downstream signaling cascades and off-target effects. nih.gov For example, integrating transcriptomic and proteomic data can reveal discrepancies between mRNA and protein levels, highlighting the importance of post-transcriptional and post-translational regulation in the cellular response to the compound. mdpi.com Ultimately, this comprehensive view will facilitate the identification of biomarkers for predicting response and provide a deeper understanding of the compound's physiological and pathological roles. nih.gov
Development of Advanced Computational Models for Predictive Research
Computational modeling and in-silico techniques are poised to play an increasingly important role in accelerating the discovery and development of this compound analogues. nih.gov Advanced computational models can be developed to predict the biological activity and potential targets of novel derivatives, thereby prioritizing the synthesis of the most promising compounds. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their putative targets, guiding the design of more potent and selective inhibitors. mdpi.commdpi.com
Furthermore, the application of artificial intelligence and machine learning algorithms to analyze large datasets of chemical structures and biological activities can help in identifying quantitative structure-activity relationships (QSAR). nih.gov These predictive models can be trained on existing data to forecast the properties of virtual compounds, significantly reducing the time and cost associated with traditional screening methods. The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this chemical scaffold. nih.gov
Investigating D-Tryptophan Derivatives in Immunomodulation Research
The role of tryptophan and its metabolites in regulating immune responses is a rapidly evolving field of research. nih.govnih.gov Future investigations should specifically focus on the immunomodulatory properties of this compound and other D-tryptophan derivatives. It is known that tryptophan catabolites produced by the gut microbiota can act as signaling molecules that influence both innate and adaptive immunity. nih.gov These metabolites can modulate the differentiation and function of various immune cells, including T-cells, dendritic cells, and natural killer (NK) cells. nih.gov
Research should aim to elucidate how this compound influences these immunomodulatory pathways. This could involve studying its effects on cytokine production, the expression of immune checkpoint molecules, and the differentiation of immune cell subsets. Understanding the impact of D-tryptophan derivatives on the host-microbe interaction and its consequences for immune homeostasis will be a critical area of future research, potentially leading to novel therapeutic strategies for autoimmune diseases, inflammatory conditions, and cancer. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-chlorobenzoyl)-D-Tryptophan?
- Methodology : The synthesis typically involves coupling D-tryptophan with 4-chlorobenzoyl chloride under basic conditions. For example, D-tryptophan methyl ester can react with 4-chlorobenzoyl chloride in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), followed by hydrolysis of the methyl ester using aqueous NaOH or LiOH to yield the free carboxylic acid .
- Key Considerations : Use anhydrous solvents (e.g., DMF or THF) to avoid side reactions. Monitor reaction progress via TLC (silica gel, mobile phase: ethyl acetate/hexane 1:1) and confirm product purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Reversed-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 280 nm (tryptophan absorption) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1 for C₁₈H₁₄ClN₂O₃) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are the recommended protocols for solubility testing and formulation in biological assays?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mM stock solutions). For in vitro assays, prepare working solutions in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity .
- Stability : Store lyophilized powder at –20°C; solutions in DMSO are stable for ≤1 month at –80°C .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the stereochemical configuration of this compound?
- Crystallization : Use vapor diffusion with solvents like ethanol/water (1:1). Crystals suitable for X-ray analysis typically form in 3–7 days .
- Refinement : Employ SHELXL for structure refinement. Key parameters: R₁ < 0.05, wR₂ < 0.12, and residual electron density < 0.3 eÅ⁻³ .
- Chirality Verification : Confirm the D-configuration of tryptophan via Flack parameter analysis (|x| < 0.1) .
Q. What computational approaches are suitable for studying the interaction of this compound with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS4) to model binding to tryptophan-processing enzymes (e.g., indoleamine 2,3-dioxygenase). Validate with MD simulations (GROMACS, 100 ns trajectories) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- 4-Chlorobenzoyl Group : Enhances lipophilicity (LogP ~3.2) and stabilizes π-π interactions with aromatic residues in enzyme active sites .
- D-Tryptophan Backbone : Confers resistance to proteolytic degradation compared to L-isomers, as shown in comparative stability assays (e.g., incubation with trypsin for 24 h) .
- Comparative Data :
| Derivative | IC₅₀ (μM) vs. Target Enzyme | LogP |
|---|---|---|
| This compound | 12.3 ± 1.2 | 3.2 |
| N-Benzoyl-D-Tryptophan | 45.6 ± 3.8 | 2.1 |
Q. What strategies can address contradictions in reported biological activity data?
- Troubleshooting :
- Assay Variability : Normalize data against positive controls (e.g., 5-fluorouracil for cytotoxicity).
- Solvent Artifacts : Confirm that DMSO concentrations ≤1% do not interfere with readouts (e.g., via solvent-only baselines) .
- Batch Consistency : Characterize multiple synthetic batches via NMR (¹H, ¹³C) and compare bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
